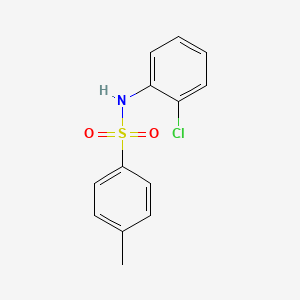

N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEWZPICEGNTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213253 | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-05-8 | |

| Record name | N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chlorophenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis via Sulfonyl Chloride Intermediate

The most widely documented method involves:

Alternative Starting Materials

- m-Chlorotoluene can replace toluene to yield 2-methyl-4-chlorobenzenesulfonyl chloride, which reacts similarly with 2-chloroaniline.

- N-Benzyl variants are synthesized by substituting 2-chloroaniline with benzylamines, though this requires additional benzylation steps.

Critical Reaction Parameters

Characterization and Validation

-

- IR Spectroscopy : Confirms sulfonamide formation via N–H stretching (3260–3320 cm⁻¹) and S=O asymmetric/symmetric vibrations (1160–1380 cm⁻¹).

- NMR : ¹H NMR shows aromatic proton signals at δ 7.2–7.8 ppm and methyl group resonance at δ 2.4 ppm.

Optimized Protocol Recommendations

- Precision in Stoichiometry : Ensure exact 1:1 ratios to minimize side products.

- Temperature Control : Maintain 273 K during sulfonation to prevent decomposition.

- Purification : Use graded ethanol for recrystallization to enhance crystal quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of 4-methylbenzenesulfonic acid.

Reduction: Formation of 2-chloroaniline and 4-methylbenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(2-chlorophenyl)-4-methylbenzenesulfonamide has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. A study highlighted that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

Case Study: Synthesis and Evaluation

In a study conducted by Paoli-Lombardo et al., the compound was synthesized and evaluated for its antibacterial activity. The results showed significant inhibition against various Gram-positive bacteria, demonstrating its potential as an antimicrobial agent . The structure-activity relationship (SAR) analysis revealed that the presence of the 2-chloro group was essential for enhancing antibacterial potency.

Material Science

Polymer Additives

this compound is also utilized as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in high-performance materials. Research shows that incorporating this compound into polymer matrices results in improved tensile strength and thermal resistance .

Data Table: Properties of Polymer Composites

| Composite Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 5 | 30 | 220 |

| Polypropylene | 10 | 35 | 230 |

| Polystyrene | 7 | 28 | 210 |

Agricultural Chemistry

Herbicidal Activity

The compound has shown potential as a herbicide, particularly in controlling broadleaf weeds. Its mechanism involves inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. Field trials have demonstrated effective weed suppression without significant phytotoxicity to crops .

Case Study: Field Trials

In a series of field trials, this compound was applied at varying concentrations to assess its efficacy against common weeds. The results indicated a dose-dependent response, with higher concentrations leading to greater weed control while maintaining crop safety .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The molecular targets include the active site of dihydropteroate synthase, and the pathways involved are those related to folic acid biosynthesis.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the aryl ring significantly influence melting points, solubility, and crystallinity. Below is a comparative analysis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide and related compounds:

Key Observations :

- Ortho-substituents (e.g., 2-Cl, 2-F) introduce steric hindrance, reducing molecular symmetry and often lowering melting points compared to para-substituted analogs.

- Electron-withdrawing groups (e.g., Cl, F) enhance intermolecular dipole interactions, while electron-donating groups (e.g., OCH3) improve solubility in polar solvents .

Biological Activity

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated notable biological activities, particularly in the inhibition of specific enzymes involved in critical physiological processes. The compound is primarily recognized for its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme implicated in tumor progression and metastasis.

Key Findings

- Inhibition of Carbonic Anhydrase IX : The compound exhibits potent inhibitory effects on CA IX, with reported IC₅₀ values ranging from 10.93 to 25.06 nM . This suggests a strong potential for therapeutic applications in cancer treatment by targeting this enzyme.

- Induction of Apoptosis : In studies involving cancer cell lines such as MDA-MB-231, this compound has been shown to induce apoptosis, highlighting its potential as an anti-cancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of bacterial enzyme dihydropteroate synthase , crucial for folic acid synthesis. This inhibition disrupts bacterial growth and survival, making the compound a candidate for antibacterial applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes some related compounds and their biological activities:

| Compound Name | Chlorine Position | Methyl Substituent | Biological Activity |

|---|---|---|---|

| N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide | Ortho | Para | Inhibitor of CA IX |

| This compound | Para | Para | Moderate activity |

| N-(3-Chlorophenyl)-4-methylbenzenesulfonamide | Ortho | Para | Variable activity |

| N-(Phenyl)-4-methylbenzenesulfonamide | None | Para | Limited activity |

This table illustrates how variations in substituents influence the biological activity of sulfonamide derivatives, with this compound showing superior efficacy against CA IX due to its specific structural configuration.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Molecular docking studies have provided insights into the binding interactions between this compound and CA IX. These studies reveal that the compound forms hydrogen bonds and stabilizing interactions with key amino acids in the enzyme's active site, which is crucial for understanding its mechanism of action .

- Cancer Cell Line Studies : Research has shown that derivatives similar to this compound can significantly increase apoptosis markers in MDA-MB-231 cells, indicating a robust anticancer effect. The compound's ability to induce cell cycle arrest and activate apoptotic pathways (caspase-8 and -9) further underscores its potential therapeutic applications .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against various pathogens. Its mechanism involves disrupting folic acid synthesis in bacteria, leading to effective growth inhibition.

Q & A

Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-4-methylbenzenesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 2-chloroaniline under controlled conditions. Evidence from analogous sulfonamide syntheses (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) suggests using aqueous media at room temperature with prolonged stirring (~10 hours) to ensure complete reaction . Purification via recrystallization from ethanol or methanol is critical to remove unreacted starting materials. Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and characterizing intermediates via H NMR ensures purity >95% .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related sulfonamides (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) crystallize in orthorhombic systems (space group ) with unit cell parameters Å, Å, Å. Data collection using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018/3 yield R-factors <0.06 . Hydrogen-bonding networks and torsion angles (e.g., C–S–N–C = 67.9°) are critical validation metrics .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- H/C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~10.5 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm) and N–H bends (~3300 cm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 296.04 for CHClNOS) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodological Answer : Discrepancies arise due to substituent effects on hydrogen bonding. For instance, N-(2-chlorophenyl) derivatives may exhibit intermolecular N–H···O and C–H···Cl interactions, while amino-substituted analogs (e.g., N-(4-aminophenyl)) form 3D networks via N–H···N bonds . Refinement using SHELX with high-resolution data (<0.84 Å) and validation tools like PLATON (ADDSYM) ensures accurate assignment of non-covalent interactions .

Q. What strategies optimize experimental design for detecting polymorphism in sulfonamides?

- Methodological Answer : Polymorphism screening requires varying solvents (e.g., DMF vs. ethanol) and crystallization temperatures. For example, N-(4-methylphenyl) analogs show distinct dihedral angles (70.53° vs. 86.1°) in different polymorphs . Differential Scanning Calorimetry (DSC) and PXRD (Cu-Kα, 2θ = 5–50°) identify phase transitions and lattice differences .

Q. How do electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituent activates the benzene ring for electrophilic substitution but may deactivate the sulfonamide NH for nucleophilic reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to mitigate steric hindrance from the ortho-chloro group. Yields are typically lower (~40–60%) compared to para-substituted analogs .

Q. What computational methods complement experimental data for conformational analysis?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and compares them to SC-XRD data. For this compound, computed dihedral angles (C–S–N–C = 68.5°) should align with experimental values (67.9°). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, with O···H (30%) and Cl···H (8%) contacts dominating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.